trans-1H,2H-Octafluorocyclopentane

説明

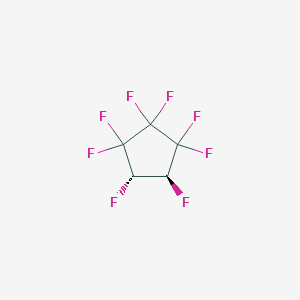

Structure

3D Structure

特性

IUPAC Name |

(4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEJLBREDQLBKB-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](C(C(C1(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 1h,2h Octafluorocyclopentane and Its Analogues

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a fundamental approach for the synthesis of saturated compounds from their unsaturated precursors. In the context of fluorinated cycloalkanes, this method is particularly useful for the reduction of perfluorinated double bonds.

Hydrogenation of Perfluorocyclopentene Precursors

The synthesis of trans-1H,2H-Octafluorocyclopentane can be achieved through the catalytic hydrogenation of perfluorocyclopentene. This reaction involves the addition of hydrogen across the double bond of the perfluorinated cyclopentene (B43876) ring, leading to the formation of the saturated octafluorocyclopentane. The stereochemistry of the resulting product, whether cis or trans, is influenced by the catalyst and reaction conditions employed.

Rhodium Complex Catalysis for Fluorinated Cycloalkane Synthesis

Rhodium complexes have emerged as powerful catalysts in organic synthesis, including the preparation of fluorinated compounds. chemrxiv.orgyoutube.com These catalysts can facilitate a variety of transformations, such as C-H activation and asymmetric cyclopropanation. acs.org In the synthesis of fluorinated cycloalkanes, rhodium catalysts can be utilized to achieve high selectivity and efficiency. acs.org For instance, rhodium(II) catalysts have been shown to be effective in reactions involving aryldiazoacetates with [2.2]paracyclophanes, demonstrating their utility in constructing complex cyclic systems. acs.org The development of novel chiral dirhodium catalysts further expands the scope of these transformations, enabling the synthesis of enantiomerically enriched products. acs.org

Halogen Exchange Reactions for Fluorinated Cyclic Compounds

Halogen exchange, particularly the replacement of chlorine with fluorine, is a cornerstone of industrial organofluorine chemistry. nih.gov This method provides a cost-effective route to introduce fluorine atoms into organic molecules.

Fluorine-Chlorine Exchange Reactions

The Swarts reaction, a classic example of halogen exchange, traditionally uses antimony trifluoride (SbF₃) to replace chlorine atoms with fluorine. nih.gov This method has been historically significant in the synthesis of various organofluorine compounds. nih.gov In the context of cyclic systems, fluorine-chlorine exchange can be applied to perchlorinated or partially chlorinated cyclopentane (B165970) derivatives to yield the desired octafluorocyclopentane. The efficiency of this exchange is dependent on the specific reagents and reaction conditions.

Electrophilic Fluorination Approaches to Cyclic Systems

Electrophilic fluorination offers a complementary strategy to nucleophilic methods for the synthesis of organofluorine compounds. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for electrophilic fluorination due to their stability, safety, and economic viability. wikipedia.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgyoutube.com These reagents can be used to introduce fluorine into a variety of organic substrates, including cyclic systems. researchgate.net The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an Sₙ2 pathway or a single-electron transfer (SET) process. wikipedia.org

Electrophilic fluorination can also be achieved using hypervalent iodine compounds in the presence of hydrogen fluoride (B91410) (HF), providing an innovative method for the formation of C-F bonds. nih.gov This technique has been successfully applied to a range of substrates, including 1,3-dicarbonyl compounds and ketones. nih.gov

Modular Synthetic Routes for Cyclic Fluorinated Amines (Relevant Methodological Considerations)

The synthesis of cyclic fluorinated amines is of significant interest due to their potential applications in medicinal chemistry. rsc.orgchemrxiv.orgchemrxiv.org Modular synthetic approaches offer a flexible and efficient way to construct these valuable molecules. rsc.orgchemrxiv.orgchemrxiv.org

One such approach involves a two-step synthesis of cyclic β-fluoroalkyl amines utilizing a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. rsc.orgchemrxiv.orgchemrxiv.org This method avoids the use of hazardous reagents like DAST and circumvents lengthy synthetic sequences. rsc.orgchemrxiv.orgchemrxiv.org Another modular strategy focuses on the synthesis of fluoroformamidines, which are understudied functional groups combining nitrogen and fluorine. acs.orgnih.gov This protocol employs the rearrangement of in situ-generated amidoximes, offering a rapid and high-yielding route to these compounds. acs.orgnih.gov

Development of High-Purity Synthesis Protocols for Research Standards

The synthesis of high-purity this compound for use as a research standard typically commences with the preparation of a highly fluorinated cyclopentene precursor, followed by a stereoselective reduction and subsequent purification to isolate the desired trans isomer.

A common precursor for the synthesis of hydrofluorocyclopentanes is octafluorocyclopentene (B1204224). Industrial production methods for octafluorocyclopentene often start with more readily available materials like cyclopentene or 1,2-dichlorocyclopentane (B80874). One patented method describes the chlorination of cyclopentene to 1,2-dichlorocyclopentane, followed by further chlorination to 1,2,3,4-tetrachlorocyclopentane and ultimately to a crude octachlorocyclopentene (B1218754) product. mdpi.com This chlorinated intermediate then undergoes a high-temperature substitution fluorination reaction with anhydrous potassium fluoride in a solvent such as sulfolane (B150427) to yield octafluorocyclopentene. mdpi.com Another approach involves the direct fluorination of 1,2-dichlorocyclopentane using diluted fluorine gas in a carbon tetrachloride solvent, followed by separation and purification to obtain 1,2-dichlorooctafluorocyclopentane. This intermediate is then subjected to reductive dechlorination to produce octafluorocyclopentene. rsc.org

The crucial step in obtaining 1H,2H-Octafluorocyclopentane is the catalytic hydrogenation of octafluorocyclopentene. Research by Banks et al. demonstrated that the vapor-phase hydrogenation of perfluorocyclopentene in the presence of a 1% palladium-alumina catalyst yields 1H,2H-Octafluorocyclopentane. rsc.org Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.comyoutube.comyoutube.com This stereoselectivity is a consequence of the reaction mechanism where the alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms from the catalyst surface. libretexts.orgyoutube.com

However, the hydrogenation of a cyclic alkene like octafluorocyclopentene can result in a mixture of cis and trans isomers of 1H,2H-Octafluorocyclopentane. The spatial arrangement of the cyclopentene ring on the catalyst surface can influence the stereochemical outcome.

Achieving the high purity required for a research standard necessitates the separation of the desired trans isomer from the cis isomer and any other byproducts. Several techniques can be employed for the separation of geometric isomers of cyclic compounds.

Crystallization is a potential method, particularly if there is a significant difference in the melting points and crystal packing efficiencies of the cis and trans isomers. For instance, the separation of cis and trans isomers of perfluorodecalin (B110024) has been achieved through crystallization, where the process is influenced by the initial isomer ratio and the crystallization temperature. mdpi.com

Chromatographic methods offer a powerful tool for separating isomers with very similar physical properties. High-performance liquid chromatography (HPLC) using specialized chiral or fluorous stationary phases can effectively separate geometric isomers of fluorinated compounds. nih.gov For example, perfluoroaryl and perfluoroalkyl stationary phases have shown good separation for fluorine-containing pharmaceuticals from their desfluoro analogs, operating on a fluorophilic retention mechanism. youtube.com The choice of mobile phase and column temperature can be optimized to enhance separation. nih.gov

The table below summarizes the key steps and considerations in the development of high-purity this compound.

| Step | Description | Key Parameters & Considerations | Potential Outcome |

| Precursor Synthesis | Preparation of octafluorocyclopentene from cyclopentene or chlorinated cyclopentanes. | Reaction temperature, pressure, catalysts (e.g., anhydrous potassium fluoride), solvents (e.g., sulfolane), and purification of the intermediate. mdpi.com | Octafluorocyclopentene precursor. |

| Catalytic Hydrogenation | Reduction of octafluorocyclopentene to 1H,2H-Octafluorocyclopentane. | Catalyst (e.g., 1% Pd on Alumina), reaction phase (vapor or liquid), temperature, and hydrogen pressure. rsc.org | A mixture of cis- and this compound. |

| Isomer Separation | Isolation of the trans isomer to achieve high purity. | Fractional crystallization based on melting point differences or chromatographic separation (e.g., HPLC with specialized columns). mdpi.comnih.gov | High-purity this compound suitable for research standards. |

The final verification of purity for a research standard would involve rigorous analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and quantify the isomeric purity of the this compound.

Stereochemistry and Conformational Analysis of Trans 1h,2h Octafluorocyclopentane

Investigation of Isomeric Forms of Octafluorocyclopentane (cis vs. trans)

The concept of cis-trans isomerism, also known as geometric isomerism, is fundamental to understanding the spatial arrangement of atoms in cyclic compounds. wikipedia.orgyoutube.comcwu.edu In cyclic alkanes, the restricted rotation around the carbon-carbon single bonds of the ring structure prevents the free conversion between different spatial arrangements of substituents. cwu.edu Consequently, for a disubstituted cycloalkane like 1,2-dihydrooctafluorocyclopentane, two distinct isomers can exist: the cis isomer, where the two hydrogen atoms are on the same side of the ring plane, and the trans isomer, where they are on opposite sides. wikipedia.orgcwu.edu

The physical and chemical properties of cis and trans isomers can differ significantly due to their distinct molecular geometries. These differences often manifest in properties such as dipole moments, boiling points, and melting points. wikipedia.org For instance, in many substituted cycloalkanes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the substituents. wikipedia.org However, exceptions exist, particularly with polar substituents like fluorine, where dipole-dipole interactions and hyperconjugation can lead to the cis isomer being more stable, a phenomenon sometimes referred to as the cis effect. wikipedia.org

In the case of 1H,2H-octafluorocyclopentane, the two isomers are cis-1H,2H-octafluorocyclopentane and trans-1H,2H-octafluorocyclopentane. The relative stability of these isomers would be determined by a complex interplay of steric hindrance between the hydrogen and fluorine atoms and the dipole-dipole interactions of the numerous C-F bonds.

Table 1: Comparison of Isomeric Forms

| Feature | cis-1H,2H-Octafluorocyclopentane | This compound |

| Arrangement of H atoms | Same side of the ring | Opposite sides of the ring |

| Expected Dipole Moment | Likely possesses a net molecular dipole moment | Likely has a smaller or zero net molecular dipole moment due to symmetry |

| Potential for Steric Strain | Potential for steric repulsion between adjacent hydrogen and fluorine atoms | Generally lower steric strain compared to the cis isomer |

Stereocontrol in Synthetic Pathways and Purity Assessment

The synthesis of a specific stereoisomer, such as this compound, requires a stereocontrolled synthetic strategy. Such strategies aim to selectively produce one stereoisomer over others. While specific synthetic routes for this compound are not extensively detailed in readily available literature, general principles of stereoselective synthesis can be applied. For instance, the reduction of an appropriate precursor, such as octafluorocyclopentene (B1204224), with a heterogeneous catalyst often leads to the syn-addition of hydrogen, which would yield the cis isomer. To obtain the trans isomer, a synthetic route involving a nucleophilic substitution with an inversion of stereochemistry or a multi-step synthesis that sets the desired stereochemistry might be necessary.

Once a mixture of cis and trans isomers is synthesized, their separation is crucial for obtaining the pure trans isomer. Techniques such as fractional distillation, preparative gas chromatography, or high-performance liquid chromatography (HPLC) can be employed to separate isomers based on their different physical properties, such as boiling point or affinity for a stationary phase. nih.govchromforum.orgnih.gov In some cases, selective crystallization can also be an effective method for separating isomers, as the more symmetrical trans isomer may pack more efficiently into a crystal lattice. google.com

The purity of the separated this compound would then be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. magritek.comyoutube.commagritek.commultiscreensite.comazom.com The 1H and 19F NMR spectra of the cis and trans isomers are expected to be distinct due to the different chemical environments of the hydrogen and fluorine atoms in each isomer. The number of signals, their chemical shifts, and their coupling constants would provide a definitive fingerprint for each isomer, allowing for the determination of the isomeric purity. Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for assessing purity, as the isomers may have different retention times and their mass spectra would confirm the molecular weight.

Table 2: Techniques for Purity Assessment

| Technique | Application |

| NMR Spectroscopy | Distinguishing between cis and trans isomers based on chemical shifts and coupling constants. |

| Gas Chromatography (GC) | Separating isomers based on their volatility and interaction with the column's stationary phase. |

| HPLC | Separating isomers based on their polarity and interaction with the column's stationary phase. |

| Mass Spectrometry (MS) | Confirming the molecular weight and fragmentation pattern of the compound. |

Conformational Dynamics of Fluorinated Five-Membered Rings

Five-membered rings like cyclopentane (B165970) are not planar but exist in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry). biomedres.usresearchgate.net These conformations are typically in a dynamic equilibrium, rapidly interconverting through a process known as pseudorotation. biomedres.us

The introduction of substituents, particularly electronegative fluorine atoms, has a significant impact on the conformational preferences of the ring. biomedres.us In this compound, the eight fluorine atoms will introduce strong dipole moments and steric bulk, influencing the ring's geometry and the energy barrier to pseudorotation.

The conformational analysis of similar fluorinated and hydroxylated cyclopentane systems suggests that the ring will adopt a conformation that minimizes both steric and electrostatic repulsions. researchgate.netrsc.org For this compound, the two hydrogen atoms are on opposite sides of the ring. The ring is likely to exist in a preferred conformation where the bulky fluorine atoms and the hydrogen atoms occupy positions that minimize unfavorable steric interactions. Computational studies on similar molecules have shown that the energy differences between various envelope and half-chair conformations can be small, leading to a complex conformational landscape. cwu.eduresearchgate.netnih.gov The preferred conformation will likely be a time-averaged structure or a rapid equilibrium between several low-energy conformers.

The interplay of steric effects and the gauche effect between adjacent fluorine atoms or between fluorine and hydrogen atoms will ultimately determine the dominant conformation. A detailed understanding of these conformational dynamics would likely require sophisticated computational modeling and low-temperature NMR studies to freeze out the rapidly interconverting conformers. rsc.org

Chemical Reactivity and Mechanistic Investigations of Trans 1h,2h Octafluorocyclopentane

Isomerization Pathways and Catalytic Mechanisms

The isomerization of fluorinated cycloalkanes is a process of significant interest, driven by the desire to access a variety of isomers with distinct physical and chemical properties. The stability and reactivity of these compounds are often dependent on the specific arrangement of fluorine and hydrogen atoms on the ring structure.

The isomerization of hydrofluorocyclopentenes can be promoted by the presence of a fluoride (B91410) anion source. amanote.com This process is believed to proceed through a carbanion intermediate. The fluoride anion can abstract a proton from the cycloalkane, leading to the formation of a carbanion. This intermediate can then undergo a rearrangement, followed by reprotonation to yield an isomeric form of the original compound. The regioselectivity of the initial proton abstraction and the stability of the resulting carbanion are key factors in determining the final product distribution.

The mechanism can be summarized in the following steps:

Proton Abstraction: A fluoride anion (F⁻) acts as a base, abstracting a proton (H⁺) from a C-H bond on the cyclopentane (B165970) ring.

Carbanion Formation: The removal of the proton results in the formation of a carbanion intermediate. The stability of this carbanion is influenced by the electron-withdrawing effects of the adjacent fluorine atoms.

Rearrangement: The carbanion can undergo a structural rearrangement. This may involve the migration of a fluoride ion or a change in the ring conformation.

Reprotonation: The rearranged carbanion is then reprotonated by a proton source in the reaction mixture, leading to the formation of an isomer of the starting material.

| Step | Description | Key Intermediates/Species |

| 1 | Proton Abstraction | Fluoride anion (F⁻), trans-1H,2H-Octafluorocyclopentane |

| 2 | Carbanion Formation | Octafluorocyclopentyl carbanion |

| 3 | Rearrangement | Rearranged carbanion |

| 4 | Reprotonation | Isomeric octafluorocyclopentane |

At elevated temperatures, and in the presence of suitable catalysts, this compound can undergo isomerization. These processes often involve Lewis acid catalysts that can facilitate the cleavage and reformation of C-F and C-H bonds. The high temperatures provide the necessary activation energy for these bond-breaking and bond-making events to occur.

The mechanism of high-temperature catalytic isomerization is thought to involve the following:

Catalyst Interaction: A Lewis acid catalyst interacts with a fluorine atom on the cyclopentane ring, weakening the C-F bond.

Fluoride Abstraction: The catalyst abstracts a fluoride anion, leading to the formation of a carbocation intermediate.

Rearrangement: The carbocation can then undergo rearrangement, such as a hydride or fluoride shift, to form a more stable carbocation.

Fluoride Return: The catalyst then returns the fluoride anion to the rearranged carbocation, but at a different position, resulting in an isomer of the starting compound.

The efficiency and selectivity of this process are highly dependent on the nature of the catalyst, the reaction temperature, and the pressure.

| Catalyst Type | Proposed Intermediate | Typical Temperature Range |

| Lewis Acids (e.g., SbF₅, AlF₃) | Carbocation | 150-300°C |

| Supported Metal Catalysts | Surface-bound intermediates | 200-400°C |

C-F Bond Activation and Subsequent Functionalization Reactions

While C-F bonds are notoriously strong and unreactive, their activation is a key step in the functionalization of fluorinated compounds. escholarship.org In this compound, the presence of C-H bonds can influence the reactivity of the neighboring C-F bonds. The activation of a C-F bond can be achieved through various methods, including the use of transition metal complexes, strong reducing agents, or frustrated Lewis pairs.

Once a C-F bond is activated, a range of functionalization reactions can be performed. For example, the fluorine atom can be replaced with other functional groups, or the resulting intermediate can be used in cross-coupling reactions to form new C-C bonds. The selective activation of a specific C-F bond in the presence of others remains a significant challenge in organofluorine chemistry.

| Activation Method | Reagents | Potential Functionalization |

| Transition Metal Catalysis | Ni, Pd, or Cu complexes | Cross-coupling, hydrodefluorination |

| Reductive Defluorination | Strong reducing agents (e.g., silyl hydrides) | Introduction of hydrogen |

| Frustrated Lewis Pairs | Bulky Lewis acids and bases | Catalytic hydrodefluorination |

Nucleophilic Substitution Reactions in Fluorinated Cycloalkanes

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. wikipedia.org In the context of fluorinated cycloalkanes, these reactions are challenging due to the high strength of the C-F bond and the electron-withdrawing nature of fluorine, which deactivates the carbon center to nucleophilic attack. chemguide.co.uk However, under certain conditions, nucleophilic substitution can occur.

For this compound, the presence of the two hydrogen atoms may create a slight dipole moment in the molecule, potentially influencing the reactivity of the carbon centers. Reactions with strong nucleophiles, such as organolithium reagents or Grignard reagents, at elevated temperatures or with the assistance of a catalyst, may lead to substitution of one or more fluorine atoms. researchgate.net The regioselectivity of such reactions would be of significant interest, as it would shed light on the electronic effects of the fluorine and hydrogen substituents on the cyclopentane ring.

| Nucleophile | Typical Conditions | Potential Products |

| Organolithium Reagents | Low temperature, ethereal solvent | Alkylated octafluorocyclopentanes |

| Grignard Reagents | Elevated temperature, ethereal solvent | Alkylated or arylated octafluorocyclopentanes |

| Alkoxides | High temperature, polar aprotic solvent | Alkoxy-substituted octafluorocyclopentanes |

Ring-Opening Reactions in Small-Ring Fluorinated Aliphatic Cyclics

Ring-opening reactions are characteristic of small, strained ring systems such as cyclopropanes and cyclobutanes. nih.govmdpi.com The five-membered ring of cyclopentane is significantly less strained, and therefore, ring-opening reactions of this compound are expected to be less favorable and require more forcing conditions.

Potential pathways for the ring-opening of the octafluorocyclopentane ring could involve:

Reductive Cleavage: Reaction with strong reducing agents, such as alkali metals in liquid ammonia, could lead to the cleavage of a C-C bond in the ring.

Lewis Acid Catalysis: Strong Lewis acids could coordinate to a fluorine atom and promote a ring-opening process, particularly at high temperatures.

Pyrolysis: At very high temperatures, thermal decomposition could lead to fragmentation of the ring.

The products of such reactions would likely be linear or branched perfluorinated or hydrofluorinated alkanes.

Oxidative and Halogenation Reactivity of the Cyclopentane Ring System

The reactivity of this compound towards oxidation and halogenation is largely dictated by the presence of the two C-H bonds.

Oxidative Reactivity: Fluorinated alkanes are generally highly resistant to oxidation due to the strong C-F bonds and the high electronegativity of fluorine. researchgate.net However, the C-H bonds in this compound are potential sites for oxidative attack. Under strong oxidizing conditions, these C-H bonds could be converted to C-OH or C=O functionalities. The stability of the resulting products would likely be influenced by the presence of the numerous fluorine atoms on the ring.

Halogenation Reactivity: The C-H bonds in this compound are susceptible to radical halogenation. libretexts.orglibretexts.org In the presence of a halogen (e.g., Cl₂, Br₂) and a radical initiator (e.g., UV light or heat), the hydrogen atoms can be substituted with halogen atoms. This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The selectivity of the halogenation would depend on the relative stability of the possible radical intermediates.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Fluorinated cyclopentanols or cyclopentanones |

| Radical Halogenation | Cl₂ or Br₂ with UV light or heat | Halogenated octafluorocyclopentanes |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic molecules. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei, both with a spin of ½, allows for detailed investigation through various NMR experiments.

In the ¹H NMR spectrum of trans-1H,2H-Octafluorocyclopentane, the two hydrogen atoms are chemically equivalent due to the molecule's symmetry. However, they are magnetically non-equivalent, giving rise to complex signal patterns. The chemical shift of these protons is influenced by the electronegative fluorine atoms on the adjacent carbons. The signal for the two protons appears as a complex multiplet due to extensive spin-spin coupling with neighboring fluorine atoms.

Key features in the ¹H NMR spectrum include:

Geminal Coupling (²JHF): Coupling between a proton and the fluorine atom on the same carbon atom.

Vicinal Coupling (³JHF): Coupling between a proton and fluorine atoms on an adjacent carbon. The magnitude of vicinal coupling constants is dependent on the dihedral angle between the C-H and C-F bonds, which is a critical factor in stereochemical assignments. In the trans isomer, distinct coupling constants would be expected for the cis and trans vicinal fluorine atoms.

The analysis of these coupling patterns is essential for confirming the local environment of the protons and the trans configuration of the molecule.

Table 1: Expected ¹H NMR Data for this compound

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

|---|

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluoroorganic compounds due to its high sensitivity and wide range of chemical shifts, which minimizes signal overlap. thermofisher.comwikipedia.org In this compound, there are three distinct fluorine environments, leading to three separate signals in the ¹⁹F NMR spectrum.

The distinct fluorine environments are:

The two fluorine atoms geminal to the hydrogen atoms (F-1, F-2).

The four fluorine atoms on the carbons adjacent to the C-H bonds (F-3, F-5).

The two fluorine atoms on the carbon opposite the C-H bonds (F-4).

Each of these signals is split into complex multiplets due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling. wikipedia.org The large magnitude of F-F coupling constants, often transmitted over several bonds, provides definitive structural information. wikipedia.org The diastereotopic nature of the fluorine atoms in the CHF groups can lead to distinct signals, a phenomenon known as anisochrony. nih.gov The analysis of these coupling patterns allows for unambiguous assignment of each fluorine signal and provides definitive confirmation of the trans stereochemistry. rsc.org

Table 2: Expected ¹⁹F NMR Signal Assignments for this compound

| Fluorine Environment | Relative Integration | Expected Multiplicity |

|---|---|---|

| F on C-1 and C-2 | 2 | Multiplet (Coupling to H and other F) |

| F on C-3 and C-5 | 4 | Multiplet (Coupling to other F) |

The ¹³C NMR spectrum provides direct information about the carbon backbone of the molecule. Due to the presence of fluorine, the signals for the carbon atoms are split by C-F coupling. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are also often observed. nih.gov

For this compound, three distinct carbon signals are expected:

C-1 and C-2: These carbons are bonded to one hydrogen and one fluorine. The signal will be split by the directly attached fluorine (a large doublet) and further split by other nearby fluorine atoms.

C-3 and C-5: These carbons are bonded to two fluorine atoms. The signal will appear as a triplet due to ¹JCF coupling and will be further complicated by coupling to other fluorines.

C-4: This carbon is also bonded to two fluorine atoms and will show a similar triplet pattern from ¹JCF coupling, but with a different chemical shift from C-3/C-5.

Fluorinated carbons can sometimes be challenging to detect due to the signal intensity being divided across multiple lines of a multiplet. blogspot.com

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Multiplicity due to ¹JCF |

|---|---|---|

| C-1, C-2 | 90 - 120 | Doublet |

| C-3, C-5 | 100 - 130 | Triplet |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

Key expected vibrational bands include:

C-H stretching: A band typically appearing in the 2900-3000 cm⁻¹ region.

C-F stretching: Very strong and intense absorptions are characteristic of C-F bonds, typically found in the wide range of 1000-1400 cm⁻¹. The exact positions depend on the extent of fluorination.

C-C stretching and bending: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the complexity of the spectrum. The ring puckering and twisting modes of the cyclopentane (B165970) ring also occur at low frequencies. researchgate.net

The combination of these bands provides a unique spectral fingerprint for the molecule, confirming the presence of both C-H and C-F functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2900 - 3000 | Medium |

| C-F Stretch | 1000 - 1400 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of cycloalkanes often involves the initial opening of the ring to form a linear radical cation, followed by cleavage that results in the loss of small neutral molecules or radicals. youtube.com For this fluorinated compound, characteristic fragmentation pathways would include:

Loss of a fluorine atom: [M - F]⁺

Loss of hydrogen fluoride (B91410): [M - HF]⁺

Cleavage of the carbon ring: This can lead to the formation of various smaller fluorinated fragments, such as C₂F₄⁺ or C₃F₅⁺. The loss of an ethene molecule (C₂H₄) is a common fragmentation for cyclopentane, and a fluorinated equivalent might be observed. youtube.com

Analyzing the mass-to-charge ratio (m/z) of these fragment ions helps to piece together the structure of the original molecule.

Table 5: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [C₅H₂F₈]⁺ | Molecular Ion (M⁺) |

| [C₅H₂F₇]⁺ | Loss of a Fluorine radical |

| [C₅HF₇]⁺ | Loss of a Hydrogen Fluoride molecule |

X-ray Crystallography of this compound Derivatives and Analogues

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound itself may be difficult, analysis of suitable crystalline derivatives or analogues can offer invaluable insight. nih.govresearchgate.net

A crystallographic study would unambiguously confirm:

Stereochemistry: The trans orientation of the two hydrogen atoms relative to the plane of the cyclopentane ring.

Bond Lengths and Angles: Precise measurements of C-H, C-F, and C-C bond lengths, as well as bond angles, which are influenced by the high degree of fluorination.

Conformation: The conformation of the five-membered ring, which is typically found in either an "envelope" or "twist" form rather than being planar. researchgate.net

Structural data from fluorinated thiosemicarbazone derivatives, for instance, has demonstrated how X-ray analysis can confirm structural details previously inferred from NMR and IR spectroscopy. mdpi.com

Computational Chemistry and Theoretical Studies on Trans 1h,2h Octafluorocyclopentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like trans-1H,2H-octafluorocyclopentane, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial information about its electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

| Property | Calculated Value | Units |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Molecular Modeling and Simulation of Fluorinated Cyclic Systems

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics, which uses classical force fields. While less accurate than quantum methods for electronic properties, force field-based simulations can model larger systems and longer timescales. For fluorinated cyclic systems, specialized force fields are often required to accurately capture the effects of the highly electronegative fluorine atoms on molecular interactions. These models are crucial for predicting bulk properties such as density, viscosity, and diffusion coefficients.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will react and the energetic favorability of different reaction pathways.

Analysis of Electrophilic and Nucleophilic Reactivity

The electronic data from DFT calculations can be used to predict sites of electrophilic and nucleophilic attack. For instance, mapping the electrostatic potential onto the electron density surface would reveal regions of positive and negative charge, indicating where the molecule is susceptible to attack by nucleophiles and electrophiles, respectively. The presence of two hydrogen atoms on the fluorinated ring would likely be a primary site for radical attack.

Energy Barrier Calculations for Isomerization Processes

The trans configuration of 1H,2H-octafluorocyclopentane is one of several possible isomers. Computational methods can be used to calculate the energy barriers for isomerization to the cis isomer or other structural isomers. This is typically done by locating the transition state structure for the isomerization process and calculating its energy relative to the ground state. These energy barriers are critical for understanding the stability of the trans isomer and the conditions under which it might convert to other forms.

A hypothetical data table for isomerization energy barriers might be:

| Isomerization Process | Calculated Energy Barrier | Units |

| trans to cis | Data not available | kcal/mol |

Electronic Structure Analysis and Substitution Effects on Molecular Properties

Without specific research on this compound, a detailed analysis of its electronic structure and the precise effects of its hydrogen and fluorine substituents is not possible. However, general trends observed in related fluorinated cyclic compounds can offer some hypotheses.

The introduction of highly electronegative fluorine atoms is known to have a profound impact on the electronic properties of organic molecules. In the case of a cyclopentane (B165970) ring, the eight fluorine atoms in this compound would be expected to strongly withdraw electron density from the carbon skeleton through the inductive effect. This generally leads to a significant polarization of the C-F bonds and can also influence the C-C bond strengths within the ring. Studies on other fluorinated cycloalkanes have suggested that fluorination can lead to a shortening of the C-C bonds.

A comprehensive computational study would typically involve the use of methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), atomic charges, and bond orders. Such data would be crucial for predicting the reactivity and stability of this compound. Unfortunately, no such data tables are available in the current body of scientific literature.

Computational Conformational Analysis

Cyclopentane is known to adopt non-planar conformations, primarily the "envelope" and "half-chair" forms, to alleviate the torsional strain that would be present in a planar structure. It is virtually certain that this compound would also exhibit a puckered ring structure.

A computational conformational analysis would aim to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This would involve systematically exploring the potential energy surface of the molecule by rotating bonds and varying ring pucker coordinates. The relative energies of different conformers (e.g., various envelope and half-chair forms with different atoms in the "flap" or "twist" positions) would be calculated to determine the global minimum energy structure.

The presence of bulky and highly electronegative fluorine atoms, along with the two hydrogen atoms, would create specific steric and electrostatic interactions that govern the conformational preferences. For instance, the molecule would likely adopt a conformation that minimizes the repulsion between the large fluorine atoms. The relative orientation of the C-H and C-F bonds in the stable conformers would be a key outcome of such an analysis.

Detailed findings from such a study would typically be presented in a data table format, listing the relative energies, key dihedral angles, and bond lengths for each identified stable conformer. The absence of any published research on this compound means that no such conformational data is currently available.

Environmental Degradation Mechanisms and Research Implications

Atmospheric Oxidation and Proposed Degradation Pathways

The primary route for the atmospheric degradation of trans-1H,2H-octafluorocyclopentane is initiated by its reaction with the hydroxyl radical (•OH). This reaction is a critical factor in determining the compound's persistence in the atmosphere. The process involves the abstraction of a hydrogen atom from the cyclopentane (B165970) ring by the •OH radical, which leads to the formation of a fluorinated cyclopentyl radical and a water molecule.

Following its formation, the fluorinated cyclopentyl radical is expected to react with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then be converted into an alkoxy radical. The subsequent decomposition of this alkoxy radical is a key step in the breakdown of the cyclic structure, likely leading to the formation of various smaller, oxygenated, and fluorinated compounds. This degradation pathway is a significant departure from that of CFCs, which are much more inert in the troposphere.

Characterization of Degradation Products in Chemical Systems (e.g., Hydrogen Fluoride (B91410) formation)

The atmospheric degradation of this compound is expected to yield a variety of smaller chemical species. A significant end product of the atmospheric breakdown of many fluorinated compounds is hydrogen fluoride (HF). The formation of HF from this compound would occur through a complex series of reactions following the initial attack by the •OH radical and the subsequent breakdown of the carbon skeleton.

The hydrolysis of intermediate acyl fluoride compounds in atmospheric water droplets is one potential pathway that can lead to the formation of carboxylic acids and hydrogen fluoride. While detailed experimental studies on the complete product distribution from the atmospheric oxidation of this compound are not extensively available, the formation of hydrogen fluoride is a well-established outcome for the atmospheric degradation of similar fluorinated compounds.

Computational Assessment of Atmospheric Reactivity and Thermostability as Chlorofluorocarbon Substitutes

Computational chemistry is a vital tool for evaluating the environmental properties of potential CFC replacements like this compound. researchgate.net These theoretical studies provide valuable information on the compound's atmospheric reactivity and thermostability, which are key factors in its suitability as a substitute. researchgate.net

Theoretical calculations are used to estimate the rate constants for the reaction of the compound with •OH radicals. A faster reaction rate implies a shorter atmospheric lifetime, which is a desirable characteristic for reducing a compound's global warming potential. The presence of C-H bonds in this compound makes it more susceptible to attack by •OH radicals compared to the highly stable CFCs. researchgate.net

Furthermore, computational methods can assess the thermostability of the molecule, ensuring it is stable for its intended applications but not so stable that it persists in the environment for extended periods. These assessments are crucial for designing and selecting environmentally safer alternatives to ozone-depleting substances. nih.govosti.gov

Interactive Data Table: Atmospheric Degradation Overview

| Feature | Description | Relevance to Environmental Impact |

| Primary Degradation Initiator | Reaction with hydroxyl radicals (•OH) in the troposphere. | This initial reaction determines the atmospheric lifetime of the compound. |

| Initial Reaction Step | Abstraction of a hydrogen atom from the cyclopentane ring. | This makes the compound more reactive than fully halogenated alkanes. |

| Intermediate Products | Formation of fluorinated peroxy and alkoxy radicals. | These reactive intermediates lead to the breakdown of the ring structure. |

| Potential End Products | Expected to include smaller fluorinated compounds and hydrogen fluoride (HF). | The final degradation products influence the compound's overall environmental and potential health effects. |

Applications in Advanced Chemical Synthesis and Materials Science Research

trans-1H,2H-Octafluorocyclopentane as a Versatile Fluorinated Building Block

In principle, this compound could serve as a unique building block for introducing an octafluorocyclopentyl moiety into larger molecules. The two hydrogen atoms offer potential sites for functionalization through various C-H activation or substitution reactions. This would allow for the creation of more complex fluorinated molecules with potential applications in medicinal chemistry and materials science. The rigid, fluorinated cyclopentane (B165970) ring could impart desirable conformational constraints and physicochemical properties to a target molecule. However, specific examples of such synthetic transformations using this particular compound are not readily found in the existing literature.

Role in Catalysis Research

The investigation into the role of fluorinated compounds in catalysis is an active area of research. Their unique electronic properties and high stability can be advantageous.

Utilization as a Solvent in Specific Catalytic Reactions

Perfluorinated and highly fluorinated alkanes and cycloalkanes are sometimes used as solvents in catalysis due to their chemical inertness, thermal stability, and unique solubility properties, which can facilitate catalyst recovery and product separation, particularly in biphasic catalysis. While this compound shares some of these characteristics, there is no specific documentation of its use as a solvent in catalytic reactions. Its performance would be compared against more established fluorinated solvents.

Investigation as a Component in Novel Catalyst Systems

Fluorinated groups are often incorporated into catalyst ligands to modulate the electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The octafluorocyclopentyl group, if incorporated into a ligand scaffold, could offer a unique electronic and steric profile. Research in this area would involve the synthesis of new ligands derived from this compound and the subsequent evaluation of their performance in various catalytic transformations. At present, such studies specifically involving this compound have not been published.

Derivatization Strategies for the Creation of Novel Fluorinated Materials and Scaffolds

The development of new fluorinated materials is a key area of materials science, with applications ranging from polymers with special properties to liquid crystals and advanced coatings. Derivatization of this compound would be the first step in creating monomers for polymerization or core structures for more complex materials. Potential derivatization strategies could involve:

Functionalization of the C-H bonds: Introducing functional groups such as hydroxyl, amino, or carboxyl groups would create versatile intermediates.

Ring-opening reactions: Under specific conditions, the cyclopentane ring could potentially be opened to yield linear fluorinated compounds.

Elimination reactions: The elimination of HF could introduce unsaturation, providing a handle for further chemical modification.

While these strategies are plausible based on general principles of organic chemistry, their successful application to this compound and the properties of the resulting materials are not documented in the scientific literature.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing trans-1H,2H-Octafluorocyclopentane?

Answer:

Synthesis of this compound requires precise control of reaction conditions (temperature, solvent, catalyst) to optimize stereochemical outcomes. Fluorination reactions, such as halogen exchange or direct fluorination of cyclopentane derivatives, are common. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For quantification and impurity profiling.

- X-ray Crystallography : Resolving crystal structures to validate molecular geometry.

Methodological rigor includes iterative optimization of reaction parameters and cross-validation using multiple analytical techniques .

Basic: How can researchers ensure the purity of this compound in experimental settings?

Answer:

Purity assurance involves:

- Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor reaction progress and isolate pure fractions.

- Thermogravimetric Analysis (TGA) : Detecting volatile impurities.

- Elemental Analysis : Confirming fluorine content stoichiometry.

Documentation of purity thresholds (e.g., >98% by GC-MS) is critical for reproducibility .

Advanced: How can theoretical frameworks guide experimental design for studying this compound’s reactivity?

Answer:

A conceptual framework (e.g., molecular orbital theory or steric hindrance models) informs hypothesis generation and variable selection. For example:

- Electrophilic Fluorination Mechanisms : Predict regioselectivity based on electron density maps.

- Thermodynamic Simulations : Density Functional Theory (DFT) calculates activation energies for fluorination steps.

Theoretical alignment ensures methodological coherence, such as selecting spectroscopy techniques sensitive to electronic or steric effects .

Advanced: What factorial design strategies are optimal for investigating substituent effects on this compound’s stability?

Answer:

A 2^k factorial design (k = variables like temperature, solvent polarity, catalyst loading) identifies interactions between factors. Example steps:

- Variable Screening : Preliminary experiments to isolate critical factors (e.g., solvent dielectric constant).

- Response Surface Methodology (RSM) : Models stability (degradation rate) as a function of variables.

- ANOVA Analysis : Determines statistical significance of variable interactions.

This approach minimizes experimental runs while maximizing data robustness .

Advanced: How should researchers resolve contradictions in thermodynamic data for this compound?

Answer:

Contradictions (e.g., enthalpy of formation discrepancies) require:

- Meta-Analysis : Compare datasets from PubChem, peer-reviewed studies, and computational models.

- Error Source Identification : Calibrate instruments (e.g., DSC for ΔH measurements) and validate against reference compounds.

- Cross-Validation : Use ab initio calculations (e.g., Gaussian software) to reconcile experimental and theoretical values.

Transparent reporting of measurement conditions (pressure, calibration standards) is essential .

Advanced: What epistemological considerations influence the interpretation of this compound’s environmental behavior?

Answer:

Epistemological stances shape data interpretation:

- Positivist Approaches : Quantify degradation products via LC-MS/MS, emphasizing reproducibility.

- Constructivist Approaches : Contextualize data within regulatory or ecological frameworks (e.g., OECD guidelines).

Methodological choices (e.g., field vs. lab studies) must align with the researcher’s ontological assumptions about environmental interactions .

Advanced: How can computational and experimental data be integrated to model this compound’s phase transitions?

Answer:

- Molecular Dynamics (MD) Simulations : Predict melting points and solubility parameters.

- Experimental Calibration : Differential Scanning Calorimetry (DSC) validates simulated phase diagrams.

- Sensitivity Analysis : Identifies force field parameters requiring refinement.

Iterative integration improves model accuracy and reduces empirical trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。